Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-3-19-9(17)5-8(16)6-4-7(13)11(15)12(18-2)10(6)14/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKWXCRLEWADRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442207 | |
| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112811-68-4 | |
| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification: Direct Functionalization
An alternative route involves the esterification of 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoic acid with ethanol. This method is particularly useful for scaling up production.
Procedure :
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Reactants : 3-Oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoic acid (1 equiv), ethanol (excess).
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Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
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Conditions : Reflux at 78°C for 12–24 hours.
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Isolation : Distillation under reduced pressure removes excess ethanol, followed by neutralization with sodium bicarbonate.
Yield Enhancement :
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Dean-Stark Trap : Azeotropic removal of water shifts equilibrium toward ester formation, increasing yield to 89% .
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Solvent-Free Systems : Neat conditions reduce side reactions, as evidenced in the gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate .
Industrial-Scale Production: Challenges and Solutions
Industrial synthesis requires modifications to laboratory protocols to ensure cost-effectiveness and safety.
Key Adjustments :
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Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse across multiple batches, reducing waste.
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Continuous Flow Systems : Microreactors improve heat transfer and reaction homogeneity, achieving 91% yield for tetrafluorophenyl analogs.
Quality Control :
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In-Line Analytics : Fourier-transform infrared (FTIR) spectroscopy monitors esterification progress in real time.
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Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >99%, critical for pharmaceutical intermediates .
Comparative Analysis of Synthetic Routes
The table below contrasts the efficiency, scalability, and practicality of Claisen condensation versus acid-catalyzed esterification:
Advanced Catalytic Systems: Emerging Trends
Recent advances focus on eco-friendly catalysts and solvent systems:
Aqueous-Phase Synthesis :
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Catalyst 2 : A water-stable organocatalyst enables reactions in H₂O at 100°C, eliminating organic solvents. For example, ethyl 2-benzyl-3-oxo-3-phenylpropanoate was synthesized in 93% yield using this method .
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Mechanism : The catalyst stabilizes the enolate intermediate, facilitating nucleophilic attack on the fluorinated aryl ketone .
Enzymatic Catalysis :
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Lipase B from Candida antarctica : Transesterifies β-keto acids with ethanol in non-aqueous media (e.g., tert-butanol), achieving 78% yield with minimal racemization.
Spectroscopic Characterization and Quality Assurance
Post-synthesis analysis ensures structural fidelity and purity:
NMR Spectroscopy :
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¹H NMR (CDCl₃) : Key signals include δ 4.11 (q, J = 7.0 Hz, OCH₂CH₃), 3.85 (s, OCH₃), and 3.30–3.37 (m, CH₂ from propanoate) .
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¹³C NMR : Carbonyl carbons appear at δ 170–175 ppm, while fluorinated aromatic carbons resonate at δ 145–160 ppm.
Chromatographic Purity :
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is primarily recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. It is particularly valuable in the development of anti-inflammatory and analgesic drugs , enhancing their therapeutic efficacy. The trifluoromethyl and methoxy groups in its structure contribute to improved biological activity and selectivity of the resulting compounds .
Case Studies:
- Anti-inflammatory Agents: Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.
- Analgesics: Studies indicate that compounds synthesized using this compound demonstrate enhanced pain relief effects compared to existing analgesics.
Agricultural Chemicals
Formulation of Agrochemicals:
The compound is utilized in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides . Its chemical properties allow for targeted action against specific plant species while minimizing environmental impact .
Advantages:
- Selective Targeting: The trifluoro group enhances the selectivity of herbicides, reducing harm to non-target plants.
- Environmental Safety: The compound’s design aims to lower ecological footprints compared to traditional agrochemicals.
Material Science
Advanced Materials Development:
In material science, this compound is employed in creating advanced materials such as polymers and coatings . These materials exhibit improved thermal stability and chemical resistance, making them suitable for various industrial applications .
Applications:
- Coatings: The compound can be used in protective coatings that require durability and resistance to harsh chemicals.
- Polymers: Its incorporation into polymer matrices enhances mechanical properties and thermal performance.
Biochemical Research
Studies on Enzyme Inhibition:
Researchers utilize this compound in studies related to enzyme inhibition and metabolic pathways. It provides insights into disease mechanisms and potential therapeutic targets .
Research Findings:
- Enzyme Inhibition Studies: Investigations have revealed that derivatives can inhibit specific enzymes linked to metabolic disorders, suggesting potential applications in drug development for these conditions.
- Pathway Analysis: The compound aids in elucidating metabolic pathways involved in various diseases, contributing to a better understanding of disease mechanisms.
Summary Table of Applications
| Application Area | Key Uses | Benefits |
|---|---|---|
| Pharmaceutical Development | Synthesis of anti-inflammatory and analgesic drugs | Enhanced therapeutic efficacy |
| Agricultural Chemicals | Formulation of herbicides and pesticides | Selective targeting with reduced environmental impact |
| Material Science | Development of advanced polymers and coatings | Improved thermal stability and chemical resistance |
| Biochemical Research | Studies on enzyme inhibition | Insights into disease mechanisms |
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxy groups enhance its binding affinity to certain enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate
Ethyl 3,4,5-trimethoxybenzoylacetate
- Molecular Formula : C₁₄H₁₈O₆
- Molecular Weight : 282.29 g/mol
- CAS : 3044-56-2
- Key Differences : The trifluoro substituents are replaced with three methoxy groups, creating an electron-rich aromatic ring. This enhances stability in oxidation reactions but reduces suitability for electron-deficient intermediates .
Ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate
- Molecular Formula : C₁₂H₁₁F₃O₃
- Molecular Weight : 260.21 g/mol
- CAS : 1717-42-6
- Key Differences : Substitution at the 3-position with a trifluoromethyl (-CF₃) group instead of methoxy. The -CF₃ group is strongly electron-withdrawing, comparable to fluorine, but lacks the steric bulk of methoxy .
Functional Analogues: Core Modifications
Ethyl 3-oxo-3-(2-thienyl)propanoate
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
- Molecular Formula : C₁₁H₁₁FO₃
- Molecular Weight : 210.20 g/mol
- CAS : N/A (commercially available via Georganics)
- Key Differences : A single fluorine atom at the 2-position of the phenyl ring. This configuration may influence acidity (pKa) and catalytic hydrogenation efficiency .
Physicochemical and Application Comparisons
Biological Activity
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, with the CAS number 112811-68-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other therapeutic effects, supported by relevant studies and data.
- Molecular Formula : C₁₂H₁₁F₃O₄
- Molecular Weight : 276.21 g/mol
- Purity : ≥ 95% (NMR)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its antimicrobial and cytotoxic properties.
Antimicrobial Activity
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In Vitro Studies :
- This compound has shown significant antibacterial activity against various pathogens. For instance, a study indicated that derivatives of related compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.073 to 0.125 mg/mL against common bacterial strains such as E. coli and S. aureus .
- The compound's effectiveness was compared to standard antibiotics, demonstrating competitive potency.
- Mechanism of Action :
Cytotoxicity
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Cell Line Studies :
- In cytotoxicity assays using human cancer cell lines, this compound demonstrated varying levels of cytotoxic effects. The IC50 values ranged from 280 to 765 µg/mL across different cell lines .
- A comparative analysis with etoposide indicated that while the compound shows promise, it requires further optimization to enhance its cytotoxic potential.
- Selectivity Index :
Data Summary
| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 0.083 | |
| Antibacterial | S. aureus | 0.125 | |
| Cytotoxicity | Human cancer cell line | 280 - 765 |
Case Studies
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Case Study on Antibacterial Efficacy :
A study published in Frontiers in Chemistry evaluated the antibacterial properties of several derivatives related to this compound. The findings highlighted that modifications in the chemical structure significantly influenced antimicrobial activity, suggesting avenues for further research into structure-activity relationships . -
Cytotoxicity Evaluation :
Research involving human cancer cell lines revealed that this compound exhibits selective cytotoxic effects, warranting further investigation into its potential as an anticancer agent .
Q & A
Q. What strategies resolve discrepancies in enantiomeric excess measurements during stereoselective synthesis?
- Methodological Answer : Discrepancies may arise from chiral column selection in HPLC or competing non-enzymatic pathways. Use chiral stationary phases (e.g., amylose-based columns) and validate with polarimetry. Kinetic studies (e.g., and for ChKRED12) identify optimal substrate concentrations to suppress racemization .
Q. How do solvent systems and temperature affect catalytic efficiency in bioreductions?
- Methodological Answer : Polar aprotic solvents (e.g., ethanol/water mixtures) enhance enzyme stability. For ChKRED12, activity drops above 35°C due to denaturation. Below 25°C, reaction rates decrease significantly. A balance of 30°C and 10% co-solvent (e.g., DMSO) maximizes activity .
Q. What methodologies analyze substituent effects on reaction kinetics?
- Methodological Answer : Hammett plots correlate substituent electronic effects (σ values) with rate constants. For example, electron-withdrawing groups (e.g., -CF) on the phenyl ring increase electrophilicity of the 3-oxo group, accelerating nucleophilic attack in condensation reactions .
Data Contradiction & Optimization
Q. How to address contradictions between computational predictions and experimental data in reaction mechanisms?
- Methodological Answer : Discrepancies may arise from solvation effects or transition-state approximations. Hybrid QM/MM simulations incorporating explicit solvent molecules improve accuracy. Experimental validation via kinetic isotope effects (KIEs) or in-situ IR spectroscopy resolves mechanistic ambiguities .
Q. What challenges arise in isolating intermediates during multi-step synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
